![molecular formula C10H13NO3S B2860958 2-{2-[(Oxolan-2-yl)methyl]-1,3-thiazol-4-yl}acetic acid CAS No. 1094219-64-3](/img/structure/B2860958.png)

2-{2-[(Oxolan-2-yl)methyl]-1,3-thiazol-4-yl}acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

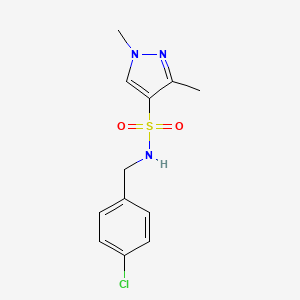

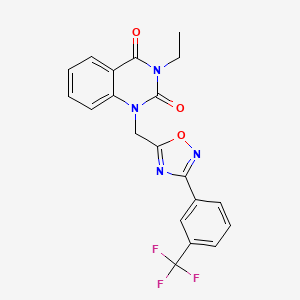

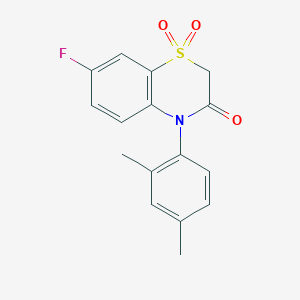

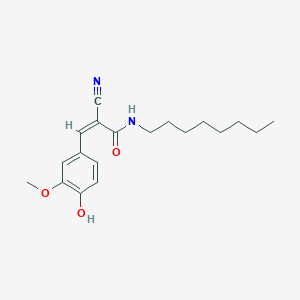

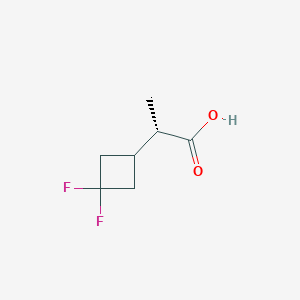

The compound “2-{2-[(Oxolan-2-yl)methyl]-1,3-thiazol-4-yl}acetic acid” is a complex organic molecule that contains an oxolane ring, a thiazole ring, and an acetic acid group . The oxolane ring is a five-membered cyclic ether, and the thiazole ring is a five-membered ring containing both sulfur and nitrogen .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the oxolane and thiazole rings in separate steps, followed by their connection via a methylene (-CH2-) bridge . The acetic acid group could then be introduced through a suitable functional group transformation .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxolane and thiazole rings, along with the acetic acid group . The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the oxolane, thiazole, and acetic acid groups . The oxolane ring can undergo ring-opening reactions, the thiazole ring can participate in various substitution and addition reactions, and the acetic acid group can undergo reactions typical of carboxylic acids .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, its solubility would be affected by the presence of the polar acetic acid group, and its stability could be influenced by the presence of the oxolane and thiazole rings .

科学的研究の応用

Acetic Acid Derivatives in Biomedical Research

Acetic acid derivatives, including those with complex heterocyclic structures, often play significant roles in biomedical research due to their diverse biological activities. For instance, thiazolidinediones, a class of compounds with a core similar to part of the queried compound, have been explored for their antimicrobial, anticancer, and antidiabetic properties. These compounds' mechanism of action often involves modulating various signaling pathways, providing a potential framework for investigating the biological activities of 2-{2-[(Oxolan-2-yl)methyl]-1,3-thiazol-4-yl}acetic acid in similar contexts (Singh et al., 2022).

Acetic Acid Bacteria in Fermentation Processes

Research on acetic acid bacteria (AAB) highlights the significance of acetic acid and its derivatives in the production of fermented foods and beverages. AAB's oxidative fermentation process, which can transform a variety of substrates into economically and nutritionally valuable products, underscores the potential industrial applications of acetic acid derivatives in enhancing fermentation processes (Lynch et al., 2019).

Organic Acids in Industrial Applications

The exploration of organic acids, including acetic acid and its derivatives, in industrial applications such as acidizing operations for carbonate and sandstone formations highlights their importance in sectors beyond biomedicine. These acids offer alternatives to more corrosive substances, demonstrating the versatility of acetic acid derivatives in various technological and industrial contexts (Alhamad et al., 2020).

Environmental and Technological Impacts

The environmental and technological impacts of using organic acids, such as those derived from acetic acid, in processes like wastewater treatment and disinfection, further illustrate the broad utility of these compounds. Their effectiveness, combined with lower toxicity and environmental impact compared to traditional chemicals, points to the potential of acetic acid derivatives in environmental science and engineering (Kitis, 2004).

作用機序

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole compounds are known for their aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This aromaticity allows the thiazole ring to undergo electrophilic and nucleophilic substitutions, which could be key in its interactions with biological targets .

Biochemical Pathways

Thiazole compounds have been found to affect various biochemical pathways due to their diverse biological activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.

Result of Action

Given the diverse biological activities of thiazole derivatives, the compound could potentially exhibit a range of effects depending on the specific targets and pathways it interacts with .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-[2-(oxolan-2-ylmethyl)-1,3-thiazol-4-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3S/c12-10(13)4-7-6-15-9(11-7)5-8-2-1-3-14-8/h6,8H,1-5H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSIFXGTXQZHDJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CC2=NC(=CS2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(allylsulfanyl)-N-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B2860881.png)

![6-(4-Chlorophenyl)-2-[1-(pyrazine-2-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2860886.png)

![Ethyl 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate](/img/structure/B2860887.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2860894.png)

![Methyl (6S,7R)-6-aminospiro[2.5]octane-7-carboxylate;hydrochloride](/img/structure/B2860895.png)

![2-Ethyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2860897.png)